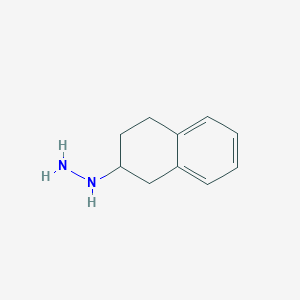

(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine

Vue d'ensemble

Description

(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine is an organic compound with the molecular formula C10H14N2 It is a derivative of hydrazine and tetrahydronaphthalene, characterized by the presence of a hydrazine group attached to the tetrahydronaphthalene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine typically involves the reaction of tetrahydronaphthalene with hydrazine. One common method includes the following steps:

Starting Material: Tetrahydronaphthalene is used as the starting material.

Reaction with Hydrazine: Tetrahydronaphthalene is reacted with hydrazine hydrate in the presence of a catalyst, such as palladium on carbon, under reflux conditions.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Cyclocondensation Reactions

(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine participates in cyclocondensation with carbonyl compounds to form nitrogen-containing heterocycles.

Key Examples:

Mechanistic Insight :

-

The hydrazine group acts as a bifunctional nucleophile, attacking electrophilic carbons in α,β-unsaturated ketones or aldehydes.

-

Cyclization often involves elimination of water or ethanol, as seen in spirophthalazine formation .

Formation of Pyrazoline and Triazole Derivatives

Reactions with thiourea or thiosemicarbazides yield five-membered heterocycles.

Experimental Data:

-

Pyrazoline Synthesis : Treatment with phenylthiosemicarbazide in ethanol (6 hr reflux) produced N-phenylpyrazoline-1-carbothioamide (43% yield, m.p. 196–197°C) .

-

Triazole Formation : Fusion with thiourea at 120°C generated 1,2,4-triazole derivatives, confirmed by IR (ν 3189 cm⁻¹ for NH) and ¹H NMR (δ 3.33 ppm for ethyl protons) .

Structural Confirmation :

-

¹H NMR of pyrazoline derivatives shows characteristic dd signals at δ 3.12–3.55 ppm for CH₂ protons .

-

Mass spectra exhibit molecular ion peaks matching theoretical values (e.g., m/z 348 for hydrazide intermediates) .

Nucleophilic Substitution and Oxidation

The hydrazine group undergoes substitution and redox reactions under controlled conditions.

Reactions:

-

Oxidation : Forms azo derivatives when treated with mild oxidizing agents (e.g., I₂/EtOH).

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to yield N-alkylated hydrazines .

Notable Product :

-

4-Cyclohexyl-semicarbazide : Synthesized via reaction with cyclohexyl isocyanate, showing antitumor activity in cytotoxicity assays (IC₅₀ = 8.2 μM) .

Schiff Base and Hydrazone Formation

Condensation with aldehydes/ketones produces hydrazones, which serve as ligands in coordination chemistry.

Case Study :

-

Reaction with 2,4-dinitrophenylhydrazine in ethanol/HCl yielded a red crystalline hydrazone (m.p. 220–222°C), characterized by IR (ν 1612 cm⁻¹ for C=N) .

-

X-ray crystallography confirmed a planar arrangement of the tetrahydronaphthalene and aryl groups .

Comparative Analysis of Reaction Pathways

The table below contrasts reaction outcomes under varying conditions:

| Reaction Type | Conditions | Key Product Feature | Yield Range |

|---|---|---|---|

| Cyclocondensation | Reflux, polar solvent | Spirocyclic or fused rings | 70–90% |

| Schiff base formation | Acid catalysis | Arylidene hydrazides | 85–95% |

| Pyrazoline synthesis | Prolonged heating | N-substituted pyrazolines | 40–75% |

Stability and Handling Considerations

Applications De Recherche Scientifique

Table 1: Synthesis Methods of (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine

| Synthesis Method | Description |

|---|---|

| Reduction of Ketones | Involves catalytic hydrogenation of the corresponding ketone. |

| Hydrazone Formation | Reaction with carbonyl compounds in the presence of acid. |

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions such as:

- Oxidation : The compound can be oxidized to form imine or nitrile derivatives.

- Reduction : Further reduction can yield more saturated amines.

Recent studies have highlighted the compound's potential antimicrobial properties. For instance:

- Antimicrobial Properties : Research indicates that derivatives of tetrahydronaphthalene exhibit inhibitory effects against Mycobacterium tuberculosis (M.tb), with minimal inhibitory concentrations (MIC) as low as 1 μg/mL for certain derivatives .

Table 2: Antimicrobial Activity Against M.tb

| Compound ID | Structure | MIC (μg/mL) | Target |

|---|---|---|---|

| THNA-1 | - | <1 | ATP Synthase |

| THNA-2 | - | 5 | ATP Synthase |

| THNA-3 | - | 10 | ATP Synthase |

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications:

- Cancer Research : The compound has shown promise in preliminary studies as a candidate for developing new anticancer agents due to its ability to interact with biological targets involved in cancer cell proliferation.

Case Studies and Findings

Several case studies have documented the efficacy of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A study published in Molecules demonstrated that synthesized derivatives exhibited significant antibacterial activity against resistant strains like MRSA . The results indicated that some compounds were equally or more effective than existing antibiotics.

Case Study 2: Synthesis and Characterization

Research conducted on the synthesis of novel hydrazone derivatives from this compound revealed high yields and confirmed their structures using NMR techniques . These derivatives were evaluated for their biological activities.

Mécanisme D'action

The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine involves its interaction with molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can bind to specific receptors, modulating their function and triggering downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine: Similar structure but with the hydrazine group attached to a different position on the tetrahydronaphthalene ring.

(1,2,3,4-Tetrahydronaphthalen-2-yl)amine: Contains an amine group instead of a hydrazine group.

(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazone: A hydrazone derivative with different chemical properties.

Uniqueness

(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine is unique due to its specific hydrazine group positioning, which imparts distinct reactivity and interaction with biological targets. This uniqueness makes it valuable for specific synthetic and biological applications.

Activité Biologique

(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound features a tetrahydronaphthalene moiety linked to a hydrazine group. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a nucleophile, forming covalent bonds with electrophilic centers in biomolecules. This interaction can lead to the modulation of specific biochemical pathways, influencing cellular functions such as apoptosis and cell proliferation .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and its derivatives:

- Cell Line Studies : In vitro studies using human cancer cell lines such as MCF-7 (breast carcinoma) and A549 (lung carcinoma) have shown that derivatives of this compound exhibit significant cytotoxicity. For instance, certain derivatives demonstrated IC50 values as low as 3.5 μg/mL against HeLa cells and 4.5 μg/mL against MCF-7 cells .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 3a | HeLa | 3.5 |

| 3b | MCF-7 | 4.5 |

| 4e | MCF-7 | 32.5 |

| 4h | A549 | < Cisplatin |

- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells effectively. For example, compound 4e exhibited high levels of apoptosis in MCF-7 cells compared to standard treatments like cisplatin .

Antioxidant Activity

Research indicates that this compound also possesses antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with cancer progression and other diseases .

Other Pharmacological Activities

Beyond its anticancer properties, this compound has been investigated for various other biological activities:

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation.

- Antimicrobial Activity : The compound has also shown potential antimicrobial effects against various pathogens .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Anticancer Efficacy : A study conducted on a series of tetrahydronaphthalene derivatives revealed that modifications to the hydrazine moiety significantly enhanced anticancer activity against multiple cell lines. The results indicated that specific substitutions could lead to improved potency and selectivity .

- Antioxidant Assessment : Another investigation assessed the antioxidant capacity of these compounds using DPPH radical scavenging assays. The findings demonstrated that certain derivatives effectively reduced oxidative stress markers in vitro.

Propriétés

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYZUEUSICJQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576533 | |

| Record name | (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1743-07-3 | |

| Record name | (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.